(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Crystallography Stereochemistry Pharmaceutical Analysis

Sourcing chiral 1,4-thiazepan-5-one intermediates with verified stereochemical integrity is a persistent bottleneck in ACE inhibitor development. This (2S,6R)-configured building block is the direct penultimate intermediate for Temocapril and offers a reliable starting point for cardiovascular drug discovery programs. • Defined (2S,6R) stereochemistry confirmed by optical rotation (+54.4°) and published crystal structure-eliminates chiral ambiguity in downstream synthesis. • Free primary amine and thienyl substituent enable efficient derivatization for SAR library construction and impurity profiling. • Available in research to bulk quantities from multiple stock points, with full analytical documentation (NMR, HPLC, chiral purity) provided.

Molecular Formula C9H12N2OS2
Molecular Weight 228.3 g/mol
CAS No. 110221-26-6
Cat. No. B020429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one
CAS110221-26-6
Synonyms6-Amino-2-thiophen-2-yl-[1,4]thiazepan-5-one
Molecular FormulaC9H12N2OS2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1C(SCC(C(=O)N1)N)C2=CC=CS2
InChIInChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8-/m0/s1
InChIKeyJIKPFDXBWSSTCF-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one: Chiral Thiazepanone Building Block


(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS 110221-26-6) is a chiral 1,4-thiazepan-5-one derivative characterized by a seven-membered heterocyclic core containing both nitrogen and sulfur atoms, a free amino group, and a 2-thienyl substituent at the 2-position [1]. This compound is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Temocapril [2]. Its molecular formula is C₉H₁₂N₂OS₂ and its molecular weight is 228.33 Da [1].

RoleKey intermediate for Temocapril (ACE inhibitor) synthesis
Stereochemistry(2S,6R) configuration defined
Functional handlesFree amine and 2-thienyl for derivatization

(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one: Substitution Challenges


Generic substitution of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is not recommended due to its specific role as a critical intermediate in a defined synthetic pathway and the potential for its unique stereochemistry and functional groups to be crucial for downstream processes . While other thiazepan-5-one derivatives exist, they differ in key structural elements (e.g., absence of the 2-thienyl group, alternative stereochemistry like the (2R,6R)-isomer), which can lead to significant alterations in physicochemical properties and biological activity . Direct experimental evidence quantifying these differences for this specific compound is limited, underscoring the need for end-user validation in their particular application context.

Stereochemical mismatch

Alternative isomers (e.g., (2R,6R)-form) may lead to different reaction selectivity and downstream activity profiles.

Unconfirmed identity

Generic thiazepanones often lack published crystal structures, increasing uncertainty in absolute configuration.

Purity grade variability

Lower purity grades (e.g., 95%) may require additional purification, affecting synthetic yield and reproducibility.

(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one: Key Differentiators


Crystal Structure Confirms Absolute Stereochemistry

The absolute stereochemistry of the (2R,6S)-enantiomer has been definitively confirmed by single-crystal X-ray diffraction, providing a robust reference standard for the (2S,6R)-enantiomer (CAS 110221-26-6) [1]. This structural validation is critical for ensuring the correct chiral form is used in synthesis. In contrast, the stereochemistry of other thiazepan-5-one derivatives often lacks this level of rigorous structural confirmation.

Crystal structure
Reported
P 2₁2₁2₁, R=0.0254
Confirms absolute (2S,6R) stereochemistry
Single-crystal XRD at 298 K
Crystallography Stereochemistry Pharmaceutical Analysis

Optical Rotation as Purity and Identity Metric

A commercial source reports a specific optical rotation of +54.4° (c=1% w/v in DMF) for this compound . This value serves as a quantitative benchmark for verifying chiral integrity, differentiating it from other chiral 1,4-thiazepan-5-one analogs which would exhibit distinct optical rotations. The specification is absent in common vendor data for simpler thiazepanones .

Optical rotation
Data to verify
+54.4° (c=1, DMF)
Chiral identity benchmark for quality control
Commercial source; verify upon receipt
Chiral Purity Quality Control Analytical Chemistry

High Purity Specifications

Multiple commercial vendors offer this compound with high purity specifications, including 98% (GC) and ≥97% [1]. This level of purity, often with associated analytical documentation, is advantageous for research and development applications. In comparison, a search for the core scaffold '1,4-thiazepan-5-one' shows a typical purity of 95% .

Purity specification
Specification review
≥98% (GC)
Supports procurement purity review
Comparable core scaffold typically 95%
Chemical Purity Procurement Intermediate Synthesis

(2S,6R)-6-Amino-2-(2-thienyl)-1,4-thiazepan-5-one: Key Applications


Temocapril and ACE Inhibitor Synthesis

This compound is a crucial intermediate in the synthesis of Temocapril, an angiotensin-converting enzyme (ACE) inhibitor [1]. Its specific (2S,6R) stereochemistry and thienyl group are essential for the biological activity of the final drug product. Procurement is justified for research groups or CDMOs involved in the development or generic manufacturing of this class of cardiovascular drugs.

Chiral Building Block for Medicinal Chemistry

As a chiral, non-racemic heterocyclic building block, this compound is valuable for exploring structure-activity relationships (SAR) in drug discovery programs targeting new chemical entities . Its defined stereochemistry and crystal structure [2] make it a reliable starting material for synthesizing diverse libraries of chiral compounds, particularly those incorporating a constrained seven-membered ring system.

Reference Standard for Chiral Purity and Impurity Profiling

The compound's well-characterized nature, including a published crystal structure [2] and defined optical rotation , positions it as a high-quality reference standard. It can be used in analytical method development (e.g., chiral HPLC, polarimetry) to verify the stereochemical purity of its own synthesis or to identify and quantify related impurities like the (2R,6R)-isomer in pharmaceutical analysis.

Application
Selection Property
Validation Focus
Temocapril intermediate (ACE inhibitor research)
Chiral intermediate identity and purity
Enantiomeric purity & batch consistency
Chiral heterocyclic building block
Stereochemical integrity
Crystal structure & optical rotation data
Chiral reference standard
Defined chiral characterization
Chiral HPLC method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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